Burkinabin A

Description

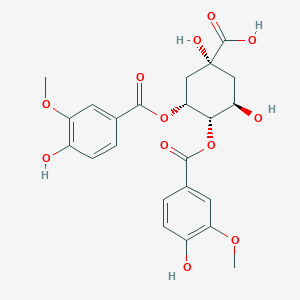

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H24O12 |

|---|---|

Molecular Weight |

492.4 g/mol |

IUPAC Name |

(1R,3R,4S,5R)-1,3-dihydroxy-4,5-bis[(4-hydroxy-3-methoxybenzoyl)oxy]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C23H24O12/c1-32-16-7-11(3-5-13(16)24)20(27)34-18-10-23(31,22(29)30)9-15(26)19(18)35-21(28)12-4-6-14(25)17(8-12)33-2/h3-8,15,18-19,24-26,31H,9-10H2,1-2H3,(H,29,30)/t15-,18-,19+,23-/m1/s1 |

InChI Key |

NNIPMYIDMKBMBF-JYISGYRJSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2OC(=O)C3=CC(=C(C=C3)O)OC)O)(C(=O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC2CC(CC(C2OC(=O)C3=CC(=C(C=C3)O)OC)O)(C(=O)O)O)O |

Synonyms |

burkinabin A |

Origin of Product |

United States |

Occurrence and Botanical Sourcing of Burkinabin a

Plant Origin and Species Identification

Burkinabin A is a naturally occurring chemical compound sourced from the plant species Zanthoxylum zanthoxyloides. wikipedia.orgnp-mrd.orgnih.gov This plant is also identified by its synonym, Fagara zanthoxyloides. wikipedia.orgnp-mrd.orgnih.gov Belonging to the Rutaceae family, Z. zanthoxyloides is a species native to West Africa. fitoterapia.netacademicjournals.orgathmsi.org The plant, commonly known as Senegal prickly-ash or artar root, is characterized as a tree or shrub, often distinguished by a trunk covered with pronounced thorns. wikipedia.orgajol.info

Anatomical Distribution within Plant Material

Scientific investigations have consistently identified this compound in the root bark of Zanthoxylum zanthoxyloides. wikipedia.orgnih.govafricaresearchconnects.comfrontiersin.org Phytochemical studies that successfully isolated and characterized this compound and its isomers specifically utilized the root bark as the primary plant material. nih.govafricaresearchconnects.combioline.org.brresearchgate.net While other parts of the plant, such as the stem bark, leaves, and fruits, are known to contain a diverse array of bioactive compounds, the root bark is the explicitly documented source of this compound. researchgate.nettandfonline.comresearchgate.net Comparative analyses of the chemical profiles of the stem and root bark have noted similarities in their phenolic compound content; however, the isolation of this compound has been reported from the root bark. researchgate.netthescipub.com

Geographical Collection Sites

The botanical specimens of Zanthoxylum zanthoxyloides used for the isolation and analysis of this compound have been collected from various locations across West Africa. The compound's name is a nod to Burkina Faso, where plant material for this research was sourced. nih.govbioline.org.brthescipub.com Specific collection sites within Burkina Faso include Niangoloko, Orodara, and Sidéradougou. academicjournals.orgresearchgate.net Furthermore, research into the bioactive constituents of Z. zanthoxyloides has utilized plants collected in Mali. fitoterapia.netnih.gov The species is also prevalent in Nigeria, where it is found in both rainforest and savannah ecosystems. athmsi.orgbioline.org.brnih.gov

Table 1: Botanical Sourcing and Geographical Data for this compound

| Parameter | Description |

|---|---|

| Plant Species | Zanthoxylum zanthoxyloides (Lam.) Zepern. & Timler |

| Synonym | Fagara zanthoxyloides Lam. wikipedia.orgnp-mrd.orgnih.gov |

| Family | Rutaceae fitoterapia.netafricaresearchconnects.com |

| Anatomical Source | Root Bark wikipedia.orgnih.govafricaresearchconnects.comfrontiersin.orgresearchgate.net |

| Geographical Origin | West Africa academicjournals.org |

| Documented Collection Sites | Burkina Faso (Niangoloko, Orodara, Sidéradougou) academicjournals.orgresearchgate.net, Mali fitoterapia.netnih.gov, Nigeria athmsi.orgbioline.org.brnih.gov |

This compound as a Constituent of Complex Botanical Extracts

This compound is isolated from crude botanical extracts derived from the root bark of Z. zanthoxyloides. fitoterapia.netafricaresearchconnects.com It has been identified following the fractionation of both dichloromethane (B109758) and methanol (B129727) extracts. fitoterapia.netafricaresearchconnects.comnih.govresearchgate.net These extracts represent a complex matrix of numerous phytochemicals.

This compound is chemically classified as a divanilloylquinic acid. wikipedia.orgnih.gov It naturally co-exists with its isomers:

Burkinabin B (3,5-O-divanilloylquinic acid) wikipedia.orgnih.gov

Burkinabin C (4,5-O-divanilloylquinic acid) wikipedia.orgnih.govwikipedia.org

These extracts contain a wide variety of other compound classes. researchgate.netnih.gov Alongside the Burkinabins, other specific molecules have been identified in the root bark extracts.

Table 2: Selected Co-constituents in Zanthoxylum zanthoxyloides Root Bark Extracts

| Compound Class | Specific Compound Examples |

|---|---|

| Alkaloids | Fagaronine wikipedia.org, Chelerythrine athmsi.org, 6-acetonyldihydrochelerythrine researchgate.net |

| Lignans | Sesamin researchgate.net |

| Terpenes | Lupenone researchgate.net |

| Phenolic Acids | Vanillic acid thescipub.com, Syringic acid frontiersin.org, Protocatechuic acid frontiersin.org |

Isolation and Structural Characterization Methodologies for Burkinabin a

Extraction Techniques

The initial step in isolating Burkinabin A from its natural source involves the extraction of crude chemical constituents from the plant material.

Solvent-based extraction is the primary method used to obtain the initial extract containing this compound and its related compounds from the root bark of Zanthoxylum zanthoxyloides. Researchers have employed a range of organic solvents, often in sequence or as mixtures, to effectively draw out the desired molecules.

Commonly used solvents include methanol (B129727), ethanol (B145695), and dichloromethane (B109758). vetmeduni.ac.atthescipub.comnjpas.com.ng The choice of solvent is critical as it influences the yield and profile of the extracted compounds. For instance, studies have reported the use of exhaustive extraction with ethyl alcohol under reflux, maceration with methanol, and sequential percolation with dichloromethane followed by methanol. thescipub.comnjpas.com.ng In one specific methodology, pulverized plant material was subjected to reflux with ethanol at 60°C to create a crude extract. njpas.com.ng The resulting crude extract is a complex mixture containing this compound alongside its isomers (Burkinabin B and C) and other phytochemicals. researchgate.netvulcanchem.com

| Extraction Method | Solvent(s) | Plant Part | Reference |

|---|---|---|---|

| Reflux Extraction | Ethanol | Stem Bark | njpas.com.ng |

| Maceration | Methanol, Water | Stem and Root Bark | thescipub.com |

| General Extraction | Methanol, Ethanol, Dichloromethane (DCM), Acetone (DMK), Water | Root, Leaf | vetmeduni.ac.at |

The scientific literature predominantly documents solvent-based approaches for the extraction of divanilloylquinic acids like this compound from Zanthoxylum zanthoxyloides. While other methodologies exist for natural product extraction, techniques such as maceration, percolation, and Soxhlet extraction using the solvents mentioned above are the most frequently cited for this specific compound class.

Solvent-Based Approaches

Purification and Separation Techniques

Following extraction, the crude mixture must undergo extensive purification to isolate this compound from its structurally similar isomers and other co-extracted compounds.

Chromatography is the cornerstone of the purification and separation process for this compound. Given that this compound (3,4-O-divanilloylquinic acid) co-exists with its isomers Burkinabin B (3,5-O-divanilloylquinic acid) and Burkinabin C (4,5-O-divanilloylquinic acid), high-resolution techniques are required. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) has been indispensable for this purpose. vetmeduni.ac.atvulcanchem.com Specifically, gradient HPLC, where the composition of the mobile phase is changed during the separation process, has been successfully applied to resolve the three isomeric divanilloylquinic acids. researchgate.netnih.gov This technique allows for the fine separation of compounds with very similar chemical properties, which is essential for distinguishing between the Burkinabin isomers. In addition to analytical separation, preparative HPLC is used to isolate sufficient quantities of the pure compound for subsequent structural analysis. Other chromatographic methods, such as those using Sephadex and silica (B1680970) gel columns, may be used for preliminary fractionation of the crude extract before the final HPLC purification step. ljmu.ac.uk

| Technique | Purpose | Reference |

|---|---|---|

| Gradient HPLC | Rapid structure determination and separation of isomers | researchgate.netnih.gov |

| Preparative HPLC | Isolation of pure compounds | ljmu.ac.uk |

| Thin-Layer Chromatography (TLC) | Monitoring and preliminary analysis | vetmeduni.ac.at |

Spectroscopic and Spectrometric Elucidation

Once a pure sample of this compound is isolated, its chemical structure is determined using advanced spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of this compound. researchgate.netvulcanchem.com The identification of this compound and its isomers was achieved through a powerful hyphenated technique known as LC/MS/NMR, which combines liquid chromatography with mass spectrometry and NMR spectroscopy. researchgate.netnih.govvulcanchem.comnih.gov

This integrated approach allows for the online separation, mass determination, and structural analysis of the compounds in the mixture. NMR data, including 1D (¹H, ¹³C) and 2D experiments (like COSY, HMBC, and HSQC), provide detailed information about the carbon-hydrogen framework of the molecule. This data is crucial for confirming the quinic acid core and, most importantly, for determining the precise locations of the two vanilloyl groups attached to the quinic acid ring. It is through the detailed analysis of NMR chemical shifts and coupling constants that this compound was unequivocally identified as 3,4-O-divanilloylquinic acid, distinguishing it from its 3,5- and 4,5- isomers. researchgate.netresearchgate.net

| Technique | Application in this compound Analysis | Reference |

|---|---|---|

| LC/MS/NMR | Integrated separation, identification, and rapid structure determination of isomers | researchgate.netnih.govvulcanchem.com |

| NMR (1D and 2D) | Complete structural elucidation, including stereochemistry and position of ester groups | researchgate.netuliege.be |

| Mass Spectrometry (MS) | Determination of molecular weight and chemical formula | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry has been a cornerstone in the characterization of this compound and its related compounds. This technique provides crucial information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In the analysis of Burkinabins, electrospray ionization (ESI) is a commonly employed technique that can be operated in both positive and negative ion modes. mdpi.com High-resolution mass spectrometry (HRMS) offers precise mass measurements, which is instrumental in confirming the molecular formula of the compounds. mdpi.com

Gradient High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has been particularly effective for the rapid structural determination of the isomeric divanilloylquinic acids, including this compound, from their natural source, the root bark of Fagara zanthoxyloides. researchgate.netnih.gov This hyphenated technique allows for the separation of the isomers followed by their fragmentation and analysis, providing insights into their structural connectivity. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another vital tool used in the study of this compound, providing information about its electronic transitions and the presence of chromophores within the molecule. The UV spectra of this compound and its isomers are typically recorded over a wavelength range of 200-800 nm. researchgate.net The absorption maxima (λmax) observed in the UV spectrum are characteristic of the compound's structure, particularly the presence of aromatic rings and conjugated systems. mdpi.comnih.gov For instance, the UV absorption profile of related compounds has shown distinctive peaks that aid in their identification. mdpi.com The coupling of HPLC with a photodiode array (PDA) or UV detector allows for the simultaneous separation and UV spectral analysis of the compounds. researchgate.netnih.gov

Isomeric Forms and Analog Identification

This compound does not exist in isolation; it is part of a family of closely related isomers and belongs to a broader class of chemical compounds.

Burkinabin B and Burkinabin C

This compound is one of three identified isomeric divanilloylquinic acids, the other two being Burkinabin B and Burkinabin C. researchgate.netnih.gov These compounds were isolated from the root bark of Fagara zanthoxyloides (syn. Zanthoxylum zanthoxyloides), a plant used in traditional medicine. researchgate.netvulcanchem.comwikipedia.org The initial identification and structural elucidation of these isomers were achieved through a combined approach of Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC/MS/NMR) analysis. nih.govvulcanchem.com

The specific isomers are:

This compound: 3,4-O-divanilloylquinic acid researchgate.netuoregon.edu

Burkinabin B: 3,5-O-divanilloylquinic acid researchgate.netuoregon.edu

Burkinabin C: 4,5-O-divanilloylquinic acid researchgate.netwikipedia.orguoregon.edu

These isomers share the same molecular formula (C23H24O12) and molecular weight (492.4 g/mol ), but differ in the positions of the two vanillic acid groups attached to the quinic acid core. vulcanchem.comwikipedia.org This structural difference is the basis for their distinct properties. vulcanchem.com The isolation and characterization of these three compounds have been a significant contribution to understanding the chemical constituents of F. zanthoxyloides. researchgate.netvulcanchem.com

| Isomer | Systematic Name | Source |

| This compound | 3,4-O-divanilloylquinic acid | Root bark of Fagara zanthoxyloides |

| Burkinabin B | 3,5-O-divanilloylquinic acid | Root bark of Fagara zanthoxyloides |

| Burkinabin C | 4,5-O-divanilloylquinic acid | Root bark of Fagara zanthoxyloides |

Chemical Classification

This compound and its isomers fall under several chemical classifications based on their structural features.

Divanilloylquinic acid isomers: This is their most specific classification, highlighting that they are isomers of a molecule where two vanilloyl groups are esterified to a quinic acid molecule. researchgate.netwikipedia.orguoregon.edu

Vanillic acid esters of quinic acid: More broadly, they are esters formed from vanillic acid and quinic acid. nih.gov Vanillic acid itself is a derivative of benzoic acid. researchgate.net

Hydrolysable Tannin: Burkinabins are considered a type of hydrolysable tannin. researchgate.netresearchgate.net Hydrolysable tannins are a class of polyphenols that can be broken down (hydrolyzed) by weak acids or enzymes into a carbohydrate (in this case, quinic acid) and a phenolic acid (in this case, vanillic acid). cabidigitallibrary.orgfrontiersin.org They are derived from the shikimate pathway. frontiersin.org

These classifications place this compound within the large and diverse group of plant-derived phenolic compounds, which are known for a wide range of biological activities. uoregon.edufrontiersin.org

Biosynthetic Pathways and Chemical Relationships of Burkinabin a

Precursor Compounds and Metabolic Origins

Burkinabin A is a complex phenolic compound classified as a divanilloylquinic acid. nih.gov Its structure is an ester, indicating that its metabolic origin lies in the condensation of precursor molecules. The fundamental building blocks of this compound are two molecules of vanillic acid and one molecule of quinic acid. thescipub.comresearchgate.net The biosynthesis involves the esterification of the hydroxyl groups on the quinic acid core with the carboxyl groups of the vanillic acid molecules. thescipub.comresearchgate.net

Specifically, this compound is identified as 3,4-O-divanilloylquinic acid, meaning the vanilloyl groups are attached at the 3rd and 4th positions of the quinic acid ring. nih.gov This compound is naturally found in the root bark of plants from the Zanthoxylum genus, such as Zanthoxylum zanthoxyloides (also known by its synonym Fagara zanthoxyloides). nih.govnp-mrd.orguoregon.edu The formation of this compound is part of the plant's secondary metabolism, which produces a wide array of organic compounds not directly involved in normal growth and development but often used for defense and interaction with the environment. uoregon.edu

Involvement of the Shikimate Pathway

The biosynthetic origins of this compound's precursors are rooted in the shikimate pathway. uoregon.edunih.gov This essential metabolic route is responsible for the de novo synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, and fungi. nih.gov The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through several intermediates to produce chorismate. uoregon.edunih.gov

Both fundamental components of this compound are products of this pathway:

Quinic Acid: Quinic acid is a cyclitol (a cyclic polyol) and a key intermediate within the shikimate pathway itself. nih.govresearchgate.net It is formed from 3-dehydroquinate, which is one of the first stable cyclic compounds in the sequence.

Vanillic Acid: Vanillic acid is a benzoic acid derivative (C6-C1 skeleton) that is formed further downstream from the shikimate pathway. uoregon.edu The pathway leads to chorismic acid, which serves as a branch point for the synthesis of various aromatic compounds, including the aromatic amino acids and, through other branches, hydroxybenzoic acids like vanillic acid. uoregon.edu

Therefore, the entire molecular structure of this compound can be traced back to intermediates and end-products of the shikimate pathway, highlighting its central role in the biosynthesis of this and many other related phenolic compounds. uoregon.edunih.gov

Biogenetic Relationship to Other Phenolic Compounds

This compound is part of a larger family of structurally and biosynthetically related phenolic compounds. Its biogenetic connections are most evident when compared with its isomers and other acid derivatives originating from the same metabolic pathways.

This compound's most direct chemical relationship is with other vanillic acid and quinic acid derivatives. It is one of three known isomeric divanilloylquinic acids isolated from Zanthoxylum zanthoxyloides. nih.govrsc.org These isomers, known as burkinabins, differ only in the positions at which the two vanillic acid molecules are esterified to the quinic acid core. nih.gov

The known isomers are:

This compound: 3,4-O-divanilloylquinic acid nih.gov

Burkinabin B: 3,5-O-divanilloylquinic acid nih.gov

Burkinabin C: 4,5-O-divanilloylquinic acid nih.gov

This isomeric relationship underscores a common biogenetic origin, likely involving the same enzyme system capable of esterifying different hydroxyl groups on the quinic acid molecule. nih.gov Furthermore, compounds like chlorogenic acid, which is a caffeoyl mono-ester of quinic acid, are also biogenetically related as they share the same quinic acid core and are derived from the same general pathway of esterifying a hydroxycinnamic or hydroxybenzoic acid to quinic acid. thescipub.comresearchgate.net

This compound is structurally related to a broad class of hydroxybenzoic acids because its vanilloyl groups are derivatives of hydroxybenzoic acid. uoregon.edu Vanillic acid itself is 4-hydroxy-3-methoxybenzoic acid. plantaedb.com Other simple hydroxybenzoic acids, such as p-hydroxybenzoic acid, have also been identified in Zanthoxylum zanthoxyloides alongside the burkinabins. thescipub.comresearchgate.netathmsi.org

Gallic acid (3,4,5-trihydroxybenzoic acid) is another important analog. uoregon.edu It shares the same C6-C1 benzoic acid backbone as vanillic acid and also originates from the shikimate pathway. uoregon.edu Due to their structural similarities, gallic acid and its derivatives are often analyzed alongside burkinabins and vanillic acid in phytochemical studies of Zanthoxylum extracts. thescipub.comresearchgate.net High-performance thin-layer chromatography (HPTLC) profiles of these extracts show that simple phenolic structures analogous to gallic acid are present, which include vanillic acid. thescipub.comresearchgate.net This co-existence and chemical similarity point to a close biogenetic and metabolic relationship. thescipub.comuoregon.edu

Data Tables

Biogenetic and Structural Relationships of this compound

| Compound | Class | Precursor(s) | Relationship to this compound |

| This compound | Divanilloylquinic Acid | Vanillic Acid, Quinic Acid | The primary subject compound (3,4-O-divanilloylquinic acid). nih.gov |

| Burkinabin B | Divanilloylquinic Acid | Vanillic Acid, Quinic Acid | A structural isomer (3,5-O-divanilloylquinic acid). nih.govnaturalproducts.net |

| Burkinabin C | Divanilloylquinic Acid | Vanillic Acid, Quinic Acid | A structural isomer (4,5-O-divanilloylquinic acid). nih.govrsc.org |

| Vanillic Acid | Hydroxybenzoic Acid | Shikimate Pathway Intermediates | A direct precursor molecule for this compound. thescipub.comresearchgate.net |

| Quinic Acid | Cyclitol | Shikimate Pathway Intermediates | The core precursor molecule for this compound. thescipub.comnp-mrd.org |

| p-Hydroxybenzoic Acid | Hydroxybenzoic Acid | Shikimate Pathway Intermediates | A structurally related analog from the same biosynthetic pathway. np-mrd.orguoregon.edu |

| Gallic Acid | Hydroxybenzoic Acid | Shikimate Pathway Intermediates | A structurally related analog from the same biosynthetic pathway. thescipub.comuoregon.eduresearchgate.net |

| Chlorogenic Acid | Caffeoylquinic Acid | Caffeic Acid, Quinic Acid | A related compound sharing the quinic acid core, often used as a reference. thescipub.comresearchgate.net |

Preclinical Evaluation of Burkinabin A S Biological Activities

Anti-Sickling Efficacy and Mechanisms

Research into Burkinabin A and its isomers has provided significant insights into their potential as anti-sickling agents. The primary focus has been on their ability to prevent the characteristic deformation of red blood cells under hypoxic conditions, a central event in the pathophysiology of sickle cell disease.

In vitro studies are fundamental in assessing the direct effect of a compound on red blood cells (RBCs). In these assays, blood samples from individuals with sickle cell disease are treated with the test compound, and sickling is artificially induced, typically using a deoxygenating agent like sodium metabisulfite. nih.gov The ability of the compound to inhibit or reverse the sickling process is then quantified.

Studies on this compound, a 3,4-O-divanilloylquinic acid, have demonstrated notable anti-sickling activity. nih.govvulcanchem.com In a key study, this compound, at a concentration of 1.964 mg/mL, was shown to inhibit the sickling of deoxygenated erythrocytes by 77%. frontiersin.orgresearchgate.net This demonstrates a potent effect at the cellular level. These findings confirm that this compound is one of the primary active anti-sickling compounds present in Zanthoxylum zanthoxyloides extracts. researchgate.net

Table 1: In Vitro Anti-Sickling Activity of Burkinabin Isomers This table summarizes the inhibitory effect of this compound and its isomers on the sickling of deoxygenated erythrocytes as reported in scientific literature.

| Compound | Chemical Name | Inhibition of Sickling (%) at 1.964 mg/mL |

|---|---|---|

| This compound | 3,4-O-divanilloylquinic acid | 77.0% frontiersin.orgnih.gov |

| Burkinabin B | 3,5-O-divanilloylquinic acid | 78.6% frontiersin.orgnih.gov |

| Burkinabin C | 4,5-O-divanilloylquinic acid | 82.5% frontiersin.orgnih.gov |

The primary molecular event leading to the sickling of red blood cells is the polymerization of deoxygenated hemoglobin S (HbS). walshmedicalmedia.com Therefore, a key therapeutic strategy is to find agents that can inhibit this polymerization process. drugbank.comcapes.gov.br Compounds that prevent or reverse HbS polymerization can effectively halt the cascade of events leading to sickle cell crises. nih.gov

While direct studies on isolated this compound's effect on HbS polymerization are limited, its mechanism is strongly suggested by its chemical class. This compound is a derivative of benzoic acid and contains vanilloyl groups. vulcanchem.comresearchgate.net Structurally related compounds, such as vanillin, are known to inhibit the gelation and polymerization of HbS. iomcworld.comresearchgate.net The proposed mechanism for the Burkinabin family of compounds is their ability to interact with hemoglobin molecules, thereby preventing or reversing the polymerization process that causes cell sickling. vulcanchem.com This interaction is believed to stabilize the hemoglobin in its oxygenated, non-polymerizing state. nih.gov

Erythrocyte membrane stability is crucial for the cell's survival and function. The osmotic fragility test is a common method used to assess this stability by measuring the cell's resistance to lysis in hypotonic solutions. ajol.infoplos.org Agents that can stabilize the erythrocyte membrane are beneficial, as sickle cells are known to have increased fragility and a propensity for hemolysis.

Research on the crude extracts of Fagara zanthoxyloides, the plant source of this compound, has shown that they can protect the integrity of the red blood cell membrane and reduce hemolysis. unilag.edu.ng This suggests that the active compounds within the extract, including this compound, possess membrane-stabilizing properties. The assay for erythrocyte osmotic fragility serves as a simple and sensitive model for studying such drug-induced membrane stabilization effects. nih.gov While direct testing on isolated this compound is not extensively documented, the activity of its source extract points to a likely positive effect on membrane stability.

Another critical mechanism for preventing HbS polymerization is to increase the oxygen affinity of hemoglobin. mdpi.com When hemoglobin has a higher affinity for oxygen, it remains in the oxygenated (R-state) conformation for longer, even at lower oxygen pressures. nih.gov Since only deoxygenated (T-state) HbS can polymerize, increasing oxygen affinity is a validated therapeutic approach. rxlist.com

The chemical structure of this compound provides clues to its potential action on oxygen affinity. This compound is a divanilloylquinic acid, meaning it contains vanillin-related structures. nih.gov Vanillin itself has been shown to markedly increase the oxygen affinity of both normal (HbA) and sickle (HbS) hemoglobin. iomcworld.comresearchgate.net This effect is attributed to the interaction of such molecules with the hemoglobin tetramer, which stabilizes the R-state. nih.gov Therefore, it is highly probable that this compound exerts part of its anti-sickling effect by modulating HbS oxygen affinity, a mechanism shared by its structural components.

To contextualize the efficacy of a new potential therapeutic agent, it is often compared to existing standards. In the field of anti-sickling research, compounds like hydroxyurea (B1673989) and sodium chromoglycate are used as benchmarks. frontiersin.orgresearchgate.net

The anti-sickling activity of this compound has been directly compared to that of sodium chromoglycate. The inhibitory effects of this compound (77% inhibition) and its isomers were found to be similar to those of the reference agent, highlighting its significant potential. frontiersin.orgnih.gov Other reference standards used in related in vitro studies include para-hydroxybenzoic acid. unilag.edu.ng

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity and for designing more potent derivatives. iomcworld.com The existence of three natural isomers of divanilloylquinic acid—Burkinabins A, B, and C—has provided an excellent opportunity for such analysis. nih.gov

Studies have consistently shown a progressive increase in anti-sickling efficacy from this compound to Burkinabin C. nih.govvulcanchem.com This pattern strongly suggests that the specific positioning of the two vanilloyl groups on the quinic acid core is a critical determinant of activity. vulcanchem.com

Table 2: Structure-Activity Relationship of Burkinabin Isomers This table outlines the structural differences between this compound, B, and C and their corresponding anti-sickling efficacy.

| Compound | Structure (Position of Vanilloyl Groups on Quinic Acid) | Relative Anti-Sickling Activity |

|---|---|---|

| This compound | 3,4-O-divanilloylquinic acid | Moderate vulcanchem.com |

| Burkinabin B | 3,5-O-divanilloylquinic acid | Intermediate vulcanchem.com |

| Burkinabin C | 4,5-O-divanilloylquinic acid | Strongest vulcanchem.com |

The superior activity of Burkinabin C indicates that the 4,5-arrangement of the vanilloyl groups provides the optimal configuration for interaction with hemoglobin. vulcanchem.com General SAR studies on related benzoic acid derivatives suggest that potent anti-sickling activity is associated with features that Burkinabins possess: strong electron-donating groups, a phenyl core to enhance hydrophobic interactions, and hydrophilic substituents that facilitate interaction with polar amino acid residues on the hemoglobin molecule. vulcanchem.comresearchgate.netiomcworld.com

Comparison with Established Anti-Sickling Agents

Anti-Cancer Potential and Cellular Mechanisms

This compound is a divanilloylquinic acid first isolated from the root bark of Fagara zanthoxyloides (also known as Zanthoxylum zanthoxyloides). While this plant has traditional uses and its extracts have been a subject of scientific inquiry, specific data on the anticancer activities of purified this compound are not extensively available in the public scientific literature. The following subsections summarize the existing, though limited, findings related to its potential anti-cancer effects, often inferred from studies on the source plant or related compounds.

Antiproliferative Effects in Cancer Cell Lines

Extracts from Zanthoxylum species, the source of this compound, have demonstrated antiproliferative properties against various cancer cell lines. For instance, extracts from the plant have shown inhibitory effects on liver, larynx, and breast cancer cells. Furthermore, a patent application concerning synthetically created "Burkinabin-like" chemical compounds indicates that these related molecules exhibit anti-proliferative effects.

However, specific studies detailing the antiproliferative activity of isolated this compound, including IC50 values across different cancer cell lines, are not available in the provided search results. Therefore, a data table for the antiproliferative effects of this compound cannot be generated at this time.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism through which many anti-cancer agents exert their effects. Natural products from Zanthoxylum species are known to induce apoptosis in cancer cells. The mechanisms often involve the activation of caspases, which are proteases that execute the process of cell death. For example, other compounds isolated from Zanthoxylum species, such as certain alkaloids, have been shown to induce apoptosis by strongly binding to caspases 3 and 8.

While it is plausible that this compound may contribute to the apoptotic effects of Zanthoxylum extracts, there is no direct experimental evidence from the search results that demonstrates or characterizes the induction of apoptosis by purified this compound.

Cell Cycle Arrest Modulation

The cell cycle is a series of events that leads to cell division and replication. Many anticancer compounds function by arresting the cell cycle at specific phases, such as G1, S, or G2/M, thereby preventing cancer cell proliferation. Some compounds isolated from Zanthoxylum species have been reported to induce cell cycle arrest. For instance, a benzophenanthridine alkaloid from a Zanthoxylum species was found to cause cell cycle arrest at the G0/G1 phase.

Despite these findings for related compounds, there is a lack of specific studies in the provided search results that investigate the effect of this compound on cell cycle progression in cancer cells. Consequently, no data is available to indicate at which phase this compound might arrest the cell cycle.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The chick chorioallantoic membrane (CAM) assay is a common method used to evaluate the anti-angiogenic potential of compounds. While some natural products have shown anti-angiogenic properties in such assays, there is no information in the search results regarding the evaluation of this compound for anti-angiogenic activity.

Role in Redox Imbalance and Oxidative Stress in Cancer Cells

Cancer cells often exhibit a state of increased oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems. This redox imbalance can be exploited for therapeutic purposes, as further increasing oxidative stress can lead to cancer cell death. While some divanilloylquinic acids have been noted for their antioxidant properties, their role in the context of redox imbalance in cancer cells has not been specified.

There is no direct evidence from the provided search results to suggest that this compound plays a role in modulating redox imbalance and oxidative stress specifically within cancer cells.

Antioxidant Activity and Molecular Basis

The antioxidant potential of this compound is a key area of scientific inquiry. Its chemical structure, rich in phenolic moieties, suggests an inherent capacity to counteract oxidative stress. uoregon.edunih.gov This has been explored through various in vitro assays that measure its ability to scavenge free radicals and reduce oxidizing agents.

Free radical scavenging assays are fundamental in evaluating the antioxidant activity of a compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays are two of the most common methods used for this purpose. thescipub.comnih.govdigitellinc.com

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. thescipub.com The FRAP assay , on the other hand, measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants. nih.gov

While specific data for isolated this compound in these assays is not extensively detailed in the provided search results, studies on extracts of Zanthoxylum zanthoxyloides, the plant from which this compound is isolated, have demonstrated notable antioxidant activity using these methods. thescipub.com For instance, methanolic and aqueous extracts of the plant's root and stem bark, which are known to contain this compound, have shown significant DPPH radical scavenging activity and ferric reducing power. thescipub.com The antioxidant capacity of these extracts is often attributed to their phenolic and flavonoid content. thescipub.comresearchgate.net

| Assay | Principle | Relevance to this compound |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. thescipub.com | Extracts of Zanthoxylum zanthoxyloides containing this compound exhibit DPPH radical scavenging activity. thescipub.com |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of a ferric (Fe³⁺) complex to a ferrous (Fe²⁺) complex by an antioxidant. nih.gov | Extracts of Zanthoxylum zanthoxyloides containing this compound demonstrate ferric reducing power. thescipub.com |

Reducing power assays are another important tool for assessing antioxidant capability. These assays evaluate the ability of a compound to donate an electron, thereby reducing an oxidant. nih.gov The principle often involves the reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) ions, which can be monitored by the formation of a colored complex. nih.govtmrjournals.com

Research on extracts from Zanthoxylum zanthoxyloides has consistently shown significant reducing power. thescipub.com For example, both methanolic and aqueous extracts of the stem and root bark have demonstrated the ability to reduce ferric ions. thescipub.com This activity is a strong indicator of the antioxidant potential of the constituent compounds, including this compound. The higher the absorbance recorded in the assay, the greater the reducing power of the extract. tmrjournals.com

The antioxidant activity of this compound is intrinsically linked to its chemical structure, specifically its phenolic moieties. uoregon.edunih.gov Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate hydrogen atoms from their hydroxyl groups to free radicals, thus neutralizing them. uoregon.edu

This compound is a divanilloylquinic acid, a derivative of phenolic acids. thescipub.comvetmeduni.ac.at The number and arrangement of hydroxyl groups on the aromatic rings of these phenolic components are crucial in determining their antioxidant capacity. uoregon.edu Increased hydroxylation generally leads to greater antioxidant activity. uoregon.edu The presence of these structural features in this compound strongly supports its observed antioxidant effects in preclinical studies. nih.govresearchgate.net

Reducing Power Assays

Anti-Inflammatory Properties

Inflammation is a complex biological response to harmful stimuli. researchgate.net Chronic inflammation is implicated in a variety of diseases. Secondary metabolites from plants, including phenolic compounds, have been investigated for their anti-inflammatory potential. nih.gov

While direct studies on the anti-inflammatory mechanisms of isolated this compound are not detailed in the provided results, its presence in Zanthoxylum zanthoxyloides extracts, which are traditionally used to treat inflammatory conditions, suggests a potential role. vetmeduni.ac.atathmsi.org The anti-inflammatory effects of phenolic compounds are often linked to their antioxidant properties, as oxidative stress can trigger and exacerbate inflammatory processes. researchgate.net Therefore, the antioxidant activity of this compound likely contributes to any anti-inflammatory effects.

Anti-Microbial and Anti-Parasitic Activities

In addition to its antioxidant and potential anti-inflammatory effects, this compound has been investigated for its activity against various pathogens.

Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health issue, necessitating the search for new and effective antimalarial drugs. nih.gov Traditional medicine has long utilized plants like Zanthoxylum zanthoxyloides for treating malaria. scialert.netresearchgate.net

Anti-Bacterial Activity

This compound is a divanilloylquinic acid that has been identified in the root bark of Zanthoxylum zanthoxyloides (also known as Fagara zanthoxyloides). vetmeduni.ac.atresearchgate.netbioline.org.br While much of the research on this compound has focused on its significant anti-sickling properties, the plant extracts from which it is derived have a documented history of use in traditional medicine for treating a variety of ailments, including infections. researchgate.netscite.ai Scientific investigations into the antibacterial potential of these extracts suggest that their constituent compounds, including this compound, contribute to this activity. researchgate.net

Studies on various extracts of Zanthoxylum species have consistently demonstrated antibacterial effects against a range of pathogenic bacteria. researchgate.netbioline.org.br For instance, extracts from the root bark of Zanthoxylum zanthoxyloides have shown inhibitory activity against several bacterial species. researchgate.net While specific data on the minimum inhibitory concentration (MIC) of purified this compound is not extensively detailed in current literature, the antibacterial efficacy of the plant's extracts is well-established.

The following table summarizes the antibacterial activity of extracts from Zanthoxylum species, the plant genus from which this compound is isolated.

| Extract Source | Bacterial Strain | Activity | Reference |

| Zanthoxylum zanthoxyloides Root Bark | General Pathogens | Established antibacterial properties | vetmeduni.ac.atresearchgate.net |

| Zanthoxylum species | General Pathogens | Antimicrobial effects | bioline.org.br |

Mechanisms of Antimicrobial Action (e.g., cell wall damage)

The precise mechanism by which this compound exerts its antibacterial effects has not been fully elucidated in dedicated studies. However, insights can be drawn from research on related compounds and extracts from the Zanthoxylum genus.

One study on an n-hexane extract of Zanthoxylum acanthopodium fruits, which was active against Mycobacterium smegmatis, suggested that the extract acted by damaging the bacterial cell wall. nih.gov This was inferred from the observed loss of intracellular sodium and potassium ions in the bacteria upon treatment with the extract. nih.gov

Furthermore, this compound is a derivative of vanillic acid. researchgate.net Research into the antibacterial mode of action of vanillic acid against carbapenem-resistant Enterobacter cloacae has revealed that it can destroy the integrity of the cell membrane. nih.gov This damage is confirmed by a decrease in intracellular ATP concentration, a drop in intracellular pH, and altered membrane potential. nih.gov Given that this compound is a divanilloylquinic acid, it is plausible that its mechanism of action could also involve the disruption of the bacterial cell membrane, leading to cell death. researchgate.netnih.gov However, further direct investigation is required to confirm the specific antimicrobial mechanisms of this compound.

Computational Chemistry and Molecular Modeling Studies of Burkinabin a

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. bibliomed.org This method is widely used to understand the potential biological targets of natural compounds.

Research has employed molecular docking to investigate the interaction of Burkinabin A with various protein targets. A significant study by Powers and Setzer in 2015 analyzed 568 phytochemicals from popular herbal supplements for their potential to bind to human estrogen receptors (ER). researchgate.netnih.gov In this extensive screening, this compound, found in Echinacea species, was docked against both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). researchgate.netnih.gov The study utilized Molegro Virtual Docker, where proteins were treated as rigid structures and potential binding sites were identified using a grid-based cavity prediction algorithm. nih.gov The docking results, which rank ligands based on their energy scores, indicated that this compound binds favorably to both ER isoforms. nih.gov

The calculated docking energies for this compound were -97.6 kJ/mol for ERα and -100.6 kJ/mol for ERβ, suggesting a strong potential for interaction. researchgate.net These values are presented in the table below.

| Compound | Target Protein | Docking Energy (kJ/mol) | Source |

|---|---|---|---|

| This compound | Estrogen Receptor α (ERα) | -97.6 | researchgate.net |

| This compound | Estrogen Receptor β (ERβ) | -100.6 | researchgate.net |

Beyond hormone receptors, this compound has been identified as a principal antisickling agent from the root bark of Zanthoxylum zanthoxyloides (syn. Fagara zanthoxyloides). researchgate.netresearchgate.net In silico studies have been suggested as a tool to evaluate the hemoglobin oxygen-affinity modulatory activity of phytochemicals from this plant. researchgate.netcolab.ws Computational investigations into the antisickling potential of compounds from medicinal plants have targeted proteins like deoxy-hemoglobin and 2,3-bisphosphoglycerate (B1242519) mutase. e-lactancia.org The interaction with deoxy-hemoglobin is thought to alter its conformation, favoring the relaxed state and thereby inhibiting the polymerization that leads to red blood cell sickling. e-lactancia.org While this compound is a key compound of interest for this activity, specific docking scores from such studies are not detailed in the available literature. researchgate.nete-lactancia.org

Ligand-Protein Interaction Analysis

Understanding the specific interactions between a ligand and a protein's active site is crucial for explaining its mechanism of action. bibliomed.org While a specific interaction map for this compound with estrogen receptors was not provided in the 2015 study by Powers and Setzer, the paper describes common binding motifs for phenolic compounds. researchgate.netresearchgate.net The binding of such ligands to the ERα hydrophobic pocket is often characterized by interactions with residues like Leucine 387, Phenylalanine 404, Methionine 388, and Leucine 391. researchgate.net Key interactions typically include edge-to-face π–π stacking with Phenylalanine 404 and hydrogen bonds forming between the phenolic hydroxyl groups of the ligand and amino acid residues such as Arginine 394 and Glutamate 353. researchgate.net Given this compound's structure as a divanilloylquinic acid, it is plausible that its vanilloyl groups engage in similar hydrophobic and hydrogen bonding interactions within the receptor's binding site.

In the context of its antisickling properties, the proposed mechanism involves direct interaction with deoxy-hemoglobin. e-lactancia.org Such binding would likely be stabilized by a network of hydrogen bonds and hydrophobic contacts, altering the protein's quaternary structure to disfavor the aggregation and polymerization of hemoglobin S molecules, which is the primary pathological event in sickle cell disease. e-lactancia.org However, detailed analyses identifying the specific amino acid residues of deoxy-hemoglobin that interact with this compound are not available in the reviewed literature.

Virtual Screening Approaches for Analog Discovery

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This approach can also be used for analog discovery, where a known active compound, like this compound, could be used as a template or query to find structurally similar molecules with potentially improved properties. This process often involves comparing molecular shapes, electrostatic properties, and pharmacophore features.

Despite the utility of this approach, a review of the scientific literature did not identify any studies where this compound was specifically used as a scaffold in virtual screening campaigns to discover novel analogs.

Prediction of Binding Affinity and Energetics

Beyond the initial docking score, more rigorous computational methods can be used to predict the binding affinity of a ligand to its target. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed to calculate the free energy of binding from molecular dynamics simulations. researchgate.net These methods provide a more accurate estimation of the binding stability by considering factors like solvent effects and conformational changes. researchgate.net

Based on the available scientific literature, specific studies focused on the prediction of binding affinity and the detailed energetics of this compound with its putative targets using these advanced computational methods have not been published.

Synthetic Strategies and Derivatization of Burkinabin a

Approaches to Chemical Synthesis

The total synthesis of Burkinabin A, a divanilloylquinic acid, presents a considerable challenge for synthetic chemists. The structure is derived from two natural building blocks: quinic acid and vanillic acid. ulb.ac.be A projected synthesis starting from these precursors would be a lengthy process, estimated to require at least seven distinct chemical steps. ulb.ac.be This complexity arises from the need for selective protection and deprotection of multiple hydroxyl and carboxyl functional groups on both the quinic acid core and the vanilloyl moieties to achieve the specific ester linkages found in the natural product.

Researchers have considered various synthetic methodologies to construct the ester bonds and manage the stereochemistry of the quinic acid core. ulb.ac.be However, the multi-step nature of this direct approach has prompted the exploration of more efficient strategies, particularly those focused on creating structurally simpler analogues that retain the key features of this compound. ulb.ac.be One improved method involves a selective alkylation of the carboxylate, which has proven useful and can yield some products in a single step from the appropriate benzoic acid and a halogenated starting material. ulb.ac.be

Design and Synthesis of Polyol Vanilloyl Esters

Given the difficulties associated with the total synthesis of this compound, a more practical approach has been to design and synthesize simpler divanillate analogues. ulb.ac.be A streamlined three-step synthetic route was developed to create a library of compounds that mimic the structure of the natural burkinabins. ulb.ac.be This strategy focuses on retaining the vanilloyl groups, which are believed to be crucial for biological activity, while replacing the complex quinic acid core with more accessible polyol scaffolds.

The synthesis of these analogues generally involves the esterification or selective alkylation of a chosen polyol with vanillic acid or its derivatives. ulb.ac.be A variety of cores have been utilized to introduce chemical diversity into the resulting analogues. ulb.ac.be

Core Structures Used in Analogue Synthesis:

Linear Chain Diols: Four compounds were synthesized using linear aliphatic diols with chain lengths (n) from 2 to 5. ulb.ac.be

Cyclohexane (B81311) Diols: Five products were created using a cyclohexane diol core, yielding different stereoisomers, including 1,2-trans (as a mixture and as separated R,R and S,S isomers), 1,2-cis (R,S), and a 1,3- (mixture of cis and trans) substituted pattern. ulb.ac.be

Triethanolamine (B1662121) Core: An attempt to create a trisubstituted analogue using a triethanolamine core resulted in the isolation of only the disubstituted product. ulb.ac.be

To further explore the chemical space, syntheses were performed not only with vanillic acid but also with other benzoic acid derivatives, following the same protocol. ulb.ac.be This led to the creation of analogues bearing dimethoxybenzoic acids, isovanillic acids, and diphenol benzoic acids. ulb.ac.be The efficiency of the reaction was observed to be higher for benzoic acids without free phenol (B47542) groups and decreased as the number of phenol groups increased. ulb.ac.be

Table 1: Synthesized Polyol Vanilloyl Ester Analogues

| Core Structure | Linker/Benzoic Acid Moiety | Number of Compounds Synthesized |

|---|---|---|

| Linear Chain Diols (n=2-5) | Vanillate | 4 |

| Cyclohexane Diols | Vanillate | 5 |

| Triethanolamine | Vanillate | 1 (disubstituted) |

| Various Diols | Dimethoxybenzoic acid | 2 |

| Various Diols | Isovanillic acid | 2 |

| Various Diols | Diphenol benzoic acid | 3 |

Development of Analogs and Structure-Activity Relationship (SAR) for Synthetic Compounds

A key motivation for synthesizing analogues of this compound is to investigate their structure-activity relationships (SAR). By systematically altering the structure and assessing the impact on biological activity, researchers can identify the chemical features essential for the desired effect. A total of 31 distinct compounds were synthesized to build a diverse library for biological screening. ulb.ac.be

The SAR studies focused on evaluating the antiproliferative activity of the synthetic compounds against various human cancer cell lines. ulb.ac.be The design of the analogues included variations in the central polyol core, the type and substitution pattern of the benzoic acid moiety, and the nature of the linker between these two components. ulb.ac.be

A significant development in the analogue design was the synthesis of tetrazole-based compounds. ulb.ac.be Substituted tetrazoles are recognized as bioisosteres of ester groups, meaning they have similar physical and chemical properties that can elicit comparable biological responses. ulb.ac.be A key advantage of tetrazoles is their greater metabolic stability compared to esters, which are often susceptible to hydrolysis by enzymes in the body. ulb.ac.be The synthesis of these bis-tetrazole analogues required a different approach, starting from benzonitriles and sodium azide (B81097) to construct the tetrazole ring, which was then coupled to the core structures. ulb.ac.be

These SAR studies, by comparing the activity of linear-chain, cyclic, and more complex core analogues, as well as ester versus tetrazole-linked compounds, provide valuable insights into the structural requirements for the anti-tumor effects of this class of molecules. ulb.ac.be

Emerging Research Avenues and Future Perspectives for Burkinabin a

Comprehensive Elucidation of Molecular Targets and Pathways

The primary biological activity identified for Burkinabin A is its antisickling effect. nih.gov It is one of three isomeric divanilloylquinic acids, including Burkinabin B and Burkinabin C, isolated from the root bark of Fagara zanthoxyloides (syn. Zanthoxylum zanthoxyloides). nih.govresearchgate.net These compounds have been shown to inhibit the sickling of deoxygenated erythrocytes. researchgate.net While the exact molecular mechanism is a subject of ongoing research, it is understood that as benzoic acid derivatives, their structure likely facilitates interaction with hemoglobin molecules, which is a key characteristic of many antisickling agents. vulcanchem.com

However, a comprehensive understanding of all molecular targets and signaling pathways modulated by this compound is still lacking. Future research must focus on identifying the specific binding sites on the hemoglobin molecule and determining how this interaction stabilizes the oxygenated form and prevents polymerization. Furthermore, studies have indicated that compounds from Zanthoxylum species possess antioxidant properties. researchgate.netnih.gov Given that oxidative stress is a significant factor in the pathophysiology of sickle cell disease, it is crucial to investigate whether this compound exerts its therapeutic effects, in part, through antioxidant pathways. researchgate.net Elucidating these mechanisms will be vital for its potential development as a targeted therapy. frontiersin.org

Table 1: Known Biological Activities of this compound

| Biological Activity | Source Organism | Compound Class |

| Antisickling | Fagara zanthoxyloides (Lam.) | Divanilloylquinic Acid |

| Antioxidant | Fagara zanthoxyloides (Lam.) | Polyphenol |

Investigation of Synergistic Effects within Botanical Extracts

The traditional use of whole plant extracts for medicinal purposes suggests that the therapeutic efficacy may not be due to a single compound but rather the synergistic interaction of multiple constituents. researchgate.net The root bark of Z. zanthoxyloides contains a complex mixture of phytochemicals, including alkaloids, flavonoids, and other phenolic compounds, in addition to the burkinabins. researchgate.netresearchgate.net

Table 2: Potential Synergistic Compounds in Zanthoxylum zanthoxyloides Extracts

| Compound/Class | Potential Role | Reference |

| Vanillic Acid | Contributes to antisickling activity | researchgate.net |

| p-Hydroxy-benzoic Acid | Contributes to antisickling activity | researchgate.net |

| Other Phenolic Compounds | Antioxidant and anti-inflammatory effects | researchgate.netresearchgate.net |

| Alkaloids (e.g., Fagaronine) | Antiplasmodial and other bioactivities | sci-hub.seresearchgate.net |

Advanced Drug Discovery and Development Strategies

This compound serves as an excellent lead compound in the drug discovery and development pipeline. lu.se The identification of the three burkinabin isomers and the observation that their antisickling efficacy increases progressively from this compound to Burkinabin C highlight a clear structure-activity relationship. nih.govvulcanchem.com This suggests that the specific positioning of the vanilloyl groups on the quinic acid core is a critical determinant of biological activity. vulcanchem.com

This foundational knowledge allows for advanced drug discovery strategies, such as:

Lead Optimization: Medicinal chemists can synthesize new analogues of this compound by modifying its chemical structure to enhance potency, improve pharmacokinetic properties, and reduce potential toxicity. The goal is to develop derivatives with superior antisickling activity compared to the natural compound. frontiersin.org

Computational Modeling: In silico docking studies can be employed to model the interaction of this compound and its derivatives with target proteins, such as hemoglobin. researchgate.net This can help predict the efficacy of new designs before undertaking costly and time-consuming synthesis.

High-Throughput Screening: Assays can be developed to screen libraries of this compound-related compounds to rapidly identify those with the most promising activity, accelerating the preclinical development process. lu.se

The journey from a natural product to a marketable drug is long and complex, but the unique structure and proven bioactivity of this compound make it a compelling starting point for the development of a novel treatment for sickle cell disease. lu.senih.gov

Sustainable Sourcing and Production Methodologies

A significant challenge for the development of drugs from natural sources is ensuring a stable and sustainable supply of the raw material. The therapeutic use of Z. zanthoxyloides has led to its overexploitation in regions like Burkina Faso, particularly because the roots, which contain this compound, are the primary part harvested. researchgate.net This practice is inherently unsustainable as it destroys the plant.

Future research must prioritize the development of sustainable sourcing and production methodologies. A key area of investigation is the principle of resource substitution. One study has already compared the phytochemical profiles of the stem bark and root bark of Z. zanthoxyloides, revealing that their chemical compositions are largely similar. researchgate.net This suggests that the more sustainably harvested stem bark could potentially replace the roots as a source of this compound and other bioactive compounds, thereby preserving the plant population.

Further strategies include:

Cultivation and Agroecology: Developing agricultural protocols for the cultivation of Z. zanthoxyloides, potentially through organic farming or agroforestry systems, would provide a renewable source of the plant material and reduce pressure on wild populations. ecostandard.org

Biotechnological Production: Investigating cell and tissue culture techniques to produce this compound in a laboratory setting could offer a highly controlled and sustainable alternative to agricultural cultivation, independent of geographical and environmental constraints.

Total Synthesis: Developing a cost-effective and scalable chemical synthesis for this compound would eliminate the reliance on the plant source altogether.

Adopting these sustainable practices is not only an environmental and ethical imperative but also a crucial step for ensuring the long-term viability of any therapeutic agent derived from this important medicinal plant. ecostandard.orgresearchgate.net

Q & A

Q. What are the foundational steps to initiate research on Burkinabin A, and how can researchers ensure methodological validity?

Answer:

- Literature Review : Conduct a systematic review of existing studies on this compound and related compounds (e.g., Burkinabin B ) to identify gaps in structural characterization, bioactivity, or synthesis pathways. Use academic databases (avoiding non-peer-reviewed sources) and frameworks like PICO (Population, Intervention, Comparison, Outcome) to refine research scope .

- Hypothesis Formulation : Define clear objectives using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example: "Does this compound exhibit unique pharmacokinetic properties compared to structurally analogous compounds?"

- Experimental Reproducibility : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry to document experimental protocols in detail, including raw data and instrument calibration parameters .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

Answer:

- Multi-Method Validation : Combine spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) to confirm compound identity and purity. For novel compounds, provide full characterization data (e.g., melting point, solubility) in the main manuscript, with extended datasets in supplementary materials .

- Control Groups : Include positive/negative controls (e.g., Burkinabin B or synthetic analogs) to benchmark results and reduce experimental bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

Answer:

- Data Triangulation : Cross-validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based cytotoxicity assays). For instance, discrepancies in IC50 values may arise from differences in assay conditions (pH, temperature) or compound stability .

- Meta-Analysis : Conduct a comparative review of methodologies from conflicting studies. Tabulate variables such as:

| Study | Assay Type | Concentration Range | Solvent Used | Observed Bioactivity | Reference |

|---|---|---|---|---|---|

| A | In vitro | 1–100 µM | DMSO | High inhibition | |

| B | In vivo | 10–500 mg/kg | Saline | Low efficacy |

Q. What strategies are recommended for optimizing the synthetic pathway of this compound while ensuring scalability and reproducibility?

Answer:

- Reaction Optimization : Use design-of-experiments (DoE) approaches to evaluate variables like catalyst loading, temperature, and reaction time. For example, a Plackett-Burman design can identify critical factors affecting yield .

- Green Chemistry Principles : Prioritize solvent-free or aqueous-phase synthesis to align with sustainability goals, and validate scalability through pilot-scale trials .

Q. How can researchers address ethical and practical challenges in sourcing biological materials for studying this compound’s bioactivity?

Answer:

- Ethical Sourcing : Obtain plant or microbial samples through collaborations with certified institutions, ensuring compliance with the Nagoya Protocol on biodiversity access .

- Participant Consent : For human cell-line studies, draft IRB-approved protocols detailing participant selection criteria and data anonymization processes .

Methodological Guidance for Data Presentation

Q. What are the best practices for presenting contradictory data in publications?

Answer:

- Transparent Reporting : Use dedicated sections (e.g., "Limitations" or "Unexpected Results") to discuss inconsistencies. For example: "Contrary to prior findings, our study observed no cytotoxicity in this compound at concentrations ≤50 µM, potentially due to differences in cell-line viability thresholds" .

- Visual Aids : Employ comparative graphs or heatmaps to highlight trends across datasets. Ensure figure legends explicitly note methodological divergences .

Q. How should researchers structure a publication to emphasize this compound’s novelty compared to existing compounds?

Answer:

- Comparative Tables : Highlight structural and functional distinctions (see example below).

- Mechanistic Insights : Use computational modeling (e.g., molecular docking) to propose unique binding interactions of this compound vs. analogs .

| Property | This compound | Burkinabin B | Reference |

|---|---|---|---|

| Molecular Weight | 492.44 g/mol | 492.44 g/mol | |

| Bioactivity (IC50) | 25 µM | 50 µM | |

| Synthetic Yield | 68% | 45% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.